3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate 3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate
Brand Name: Vulcanchem
CAS No.: 130746-82-6
VCID: VC0238500
InChI: InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1
SMILES: COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O
Molecular Formula: C22H24O4
Molecular Weight: 352.4 g/mol

3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate

CAS No.: 130746-82-6

Main Products

VCID: VC0238500

Molecular Formula: C22H24O4

Molecular Weight: 352.4 g/mol

3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate - 130746-82-6

CAS No. 130746-82-6
Product Name 3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate
Molecular Formula C22H24O4
Molecular Weight 352.4 g/mol
IUPAC Name methyl (3R,5S,6E)-3,5-dihydroxy-9,9-diphenylnona-6,8-dienoate
Standard InChI InChI=1S/C22H24O4/c1-26-22(25)16-20(24)15-19(23)13-8-14-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-14,19-20,23-24H,15-16H2,1H3/b13-8+/t19-,20-/m1/s1
Standard InChIKey NSZBOSJMBQKKKB-ZCBOBATRSA-N
Isomeric SMILES COC(=O)C[C@@H](C[C@@H](/C=C/C=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O
SMILES COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O
Canonical SMILES COC(=O)CC(CC(C=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)O)O
Synonyms 3,5-dihydroxy-9,9-diphenyl-6,8-nonadienoate
CP 83101
CP-83101
PubChem Compound 6438614
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator